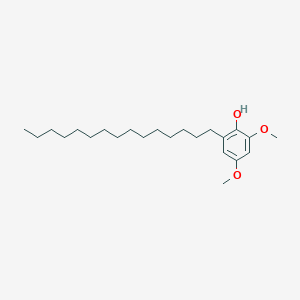
Hierridin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hierridin B is a natural product found in Leptolyngbya ectocarpi with data available.
Aplicaciones Científicas De Investigación
1.1 Anticancer Properties
Hierridin B has been primarily studied for its anticancer properties. It selectively induces cytotoxicity in HT-29 adenocarcinoma cells, with an IC50 value of approximately 100.2 μM . The compound's mechanism involves targeting mitochondrial functions, particularly through the modulation of voltage-dependent anion channel 1 (VDAC1) expression, which is crucial for mitochondrial integrity and apoptosis regulation .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 100.2 | Induction of apoptosis via VDAC1 |
| MDA-MB-231 (Breast) | Not specified | Potential growth inhibition observed |
| Other Cancer Lines | No significant cytotoxicity reported | - |
1.2 Proteomic Analysis
A comprehensive proteomic analysis revealed that this compound affects the expression of various proteins involved in cell cycle regulation and mitochondrial function. Specifically, there was a notable increase in VDAC1 and a decrease in cytoskeletal proteins such as STMN1 and TBCA, suggesting alterations in cellular architecture and cycle progression .
Comparative Studies
Recent studies have compared this compound with its demethylated derivative, northis compound, which showed enhanced growth inhibitory effects across various cancer cell lines. Northis compound exhibited lower GI50 values than this compound, indicating that structural modifications can significantly enhance anticancer activity .
Table 2: Comparative Anticancer Activity
| Compound | GI50 (μM) | Cell Lines Tested |
|---|---|---|
| This compound | 100.2 | HT-29 |
| Northis compound | 3.4 - 9.5 | MDA-MB-231, HL-60, U87-MG |
Propiedades
Fórmula molecular |
C23H40O3 |
|---|---|
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
2,4-dimethoxy-6-pentadecylphenol |
InChI |
InChI=1S/C23H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25-2)19-22(26-3)23(20)24/h18-19,24H,4-17H2,1-3H3 |
Clave InChI |
VNEAIGHVYDWTTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O |
Sinónimos |
hierridin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















